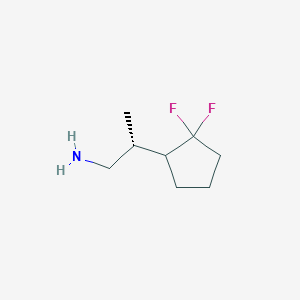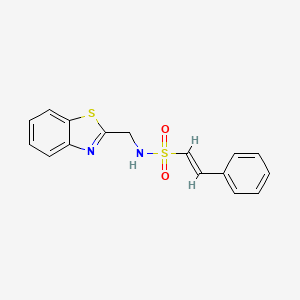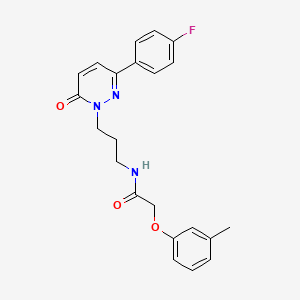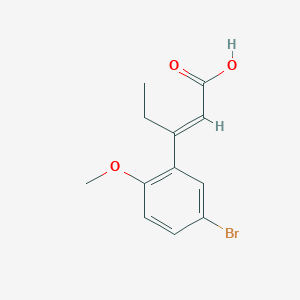
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine is a chiral amine compound characterized by the presence of a difluorocyclopentyl group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine typically involves the following steps:
Formation of the Difluorocyclopentyl Intermediate: The difluorocyclopentyl group can be synthesized through the fluorination of cyclopentane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Amine Formation: The chiral center is introduced by asymmetric synthesis or chiral resolution techniques. One common method is the use of chiral catalysts or auxiliaries to induce enantioselectivity during the formation of the amine group.
Coupling Reaction: The difluorocyclopentyl intermediate is then coupled with a suitable amine precursor under conditions that promote the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: Researchers may use this compound to study the effects of fluorinated groups on biological activity and molecular interactions.
Industrial Applications: It can be utilized in the development of agrochemicals, materials science, and other industrial applications where fluorinated compounds are desired.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the difluorocyclopentyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity, thereby affecting its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(2,2-Difluorocyclopentyl)ethan-1-amine: Similar structure with an ethylamine backbone instead of propan-1-amine.
(2R)-2-(2,2-Difluorocyclopentyl)butan-1-amine: Similar structure with a butylamine backbone instead of propan-1-amine.
(2R)-2-(2,2-Difluorocyclopentyl)methanamine: Similar structure with a methanamine backbone instead of propan-1-amine.
Uniqueness
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine is unique due to its specific combination of a difluorocyclopentyl group and a chiral propan-1-amine backbone. This unique structure imparts distinct physicochemical properties, such as enhanced metabolic stability and specific binding interactions, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(2R)-2-(2,2-difluorocyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7H,2-5,11H2,1H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJOSGVCKNFTL-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2758517.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)
![N-(1,3-benzothiazol-2-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2758519.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2758521.png)
methyl]amino}ethyl)amine](/img/structure/B2758522.png)


![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)

